molecular formula C16H16FNO2 B4649282 N-(2-fluorophenyl)-3-isopropoxybenzamide

N-(2-fluorophenyl)-3-isopropoxybenzamide

Cat. No.: B4649282
M. Wt: 273.30 g/mol
InChI Key: QFEGPBVUIRNWRG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-isopropoxybenzamide is a benzamide derivative featuring a fluorine atom at the ortho position of the phenyl ring and an isopropoxy group at the meta position of the benzamide backbone.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-13-7-5-6-12(10-13)16(19)18-15-9-4-3-8-14(15)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEGPBVUIRNWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-isopropoxybenzamide typically involves the reaction of 2-fluoroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-3-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-3-isopropoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound may be used to investigate the interactions of fluorinated benzamides with biological targets. It can serve as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure may confer specific biological activities, making it a candidate for further investigation as a therapeutic agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-isopropoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isopropoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-fluorophenyl)-3-isopropoxybenzamide with key analogs, highlighting substituents, molecular weights, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Primary Use/Activity Evidence Source
This compound 2-fluoro phenyl, 3-isopropoxy benzamide 273* Not explicitly stated -
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxy phenyl, 2-CF₃ benzamide 323 Fungicide
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Multiple halogens, cyano, hydroxy, isopropoxy ~470 (estimated) Pharmacological research
Lufenuron (N-{{{2,5-dichloro-4-(hexafluoropropoxyl)-phenyl}amino}-2,6-difluorobenzamide) Dichloro, hexafluoropropoxy, difluoro benzamide ~510 (estimated) Insecticide (chitin synthesis inhibitor)
2-Fluoro-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide Naphthalene, hydroxypropyl, isopropyl ~383 (estimated) Unknown (structural study)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea linkage, 4-chloro phenyl, difluoro benzamide 310.5 Insecticide

*Calculated molecular weight based on formula C₁₆H₁₆FNO₂.

Key Differences and Implications

Halogenation Patterns: Flutolanil replaces fluorine with a trifluoromethyl group at the benzamide's 2-position, enhancing its pesticidal activity via increased hydrophobicity and resistance to degradation .

Functional Group Complexity: Compound 1a () introduces a cyano-enamide side chain, which may improve target specificity in pharmacological applications but complicates synthesis . Diflubenzuron’s urea linkage (vs. a simple benzamide) alters its mode of action, inhibiting chitin synthesis in insects .

Electron Effects :

  • Fluorine at the phenyl ring’s ortho position (target compound) may enhance aromatic ring electron deficiency, favoring interactions with electron-rich biological targets compared to Flutolanil’s CF₃ group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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